2-(benzylsulfanyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a benzylthio group, a pyrazolyl-pyridine moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide typically involves multiple steps:
Formation of the Benzylthio Intermediate: The benzylthio group can be introduced by reacting benzyl chloride with thiourea under basic conditions to form benzylthiourea, followed by hydrolysis.
Synthesis of the Pyrazolyl-Pyridine Moiety: This can be achieved by cyclization reactions involving appropriate precursors such as 3-aminopyridine and 1-methyl-1H-pyrazole-4-carboxaldehyde.
Coupling Reaction: The final step involves coupling the benzylthio intermediate with the pyrazolyl-pyridine moiety using acetic anhydride or similar reagents to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(benzylsulfanyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide has several applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group could be involved in binding interactions, while the pyrazolyl-pyridine moiety might participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(pyridin-3-ylmethyl)acetamide
- 2-(benzylthio)-N-((6-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
Uniqueness
The presence of the 1-methyl-1H-pyrazol-4-yl group in 2-(benzylsulfanyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide distinguishes it from similar compounds, potentially offering unique binding properties and reactivity.
Biological Activity
2-(Benzylsulfanyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C19H20N4OS with a molecular weight of 352.5 g/mol. Its structure features a benzyl sulfanyl group and a pyridine ring, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀N₄OS |
Molecular Weight | 352.5 g/mol |
CAS Number | 2309310-61-8 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the benzylsulfanyl group is often linked to enhanced antibacterial and antifungal activities. For instance, derivatives of benzylsulfanyl compounds have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.
Anticancer Potential
Studies have highlighted the anticancer potential of related compounds. The interaction between the pyrazole and pyridine moieties with biological targets suggests that this compound may inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest.
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Receptor Binding : The structural components may allow for binding to specific receptors, modulating signaling pathways critical for cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study conducted on benzylsulfanyl derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a strong potential for development as new antimicrobial agents.
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in sub-G1 phase cells, suggesting that the compound effectively triggers programmed cell death in cancerous cells.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for assessing the viability of any therapeutic agent. Preliminary studies suggest that the compound exhibits favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties:
- Absorption : High bioavailability expected due to its lipophilic nature.
- Metabolism : Likely undergoes hepatic metabolism, which should be further investigated.
- Excretion : Predominantly renal excretion anticipated based on molecular size.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-23-12-17(11-22-23)18-8-7-16(9-20-18)10-21-19(24)14-25-13-15-5-3-2-4-6-15/h2-9,11-12H,10,13-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXYDLUURQXFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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